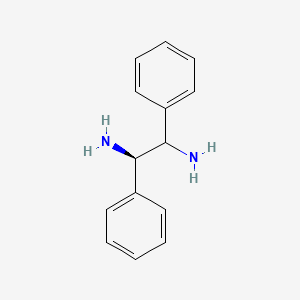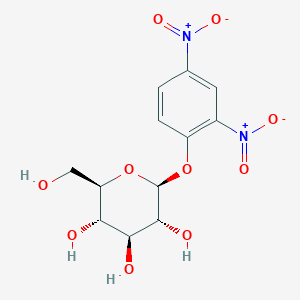
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is a heterobifunctional crosslinker. It contains sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties. This compound is used in various biochemical applications due to its ability to form stable bonds with sulfhydryl and carbonyl groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride involves the reaction of 3-(2-Pyridyldithio)propionic acid with hydrazine in the presence of hydrochloric acid. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using spectroscopic methods to ensure the complete conversion of reactants to the desired product. The final product is then purified using crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The pyridyldithiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to free sulfhydryls.
Substitution: The hydrazide group can react with carbonyl compounds to form hydrazone bonds.
Common Reagents and Conditions
Oxidation: Sodium meta-periodate is commonly used to oxidize the pyridyldithiol group.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: The hydrazide group reacts with aldehydes or ketones under mild acidic conditions to form stable hydrazone bonds.
Major Products
Oxidation: Disulfide bonds.
Reduction: Free sulfhydryls.
Substitution: Hydrazone bonds.
科学的研究の応用
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is widely used in scientific research due to its versatile reactivity:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules.
Biology: It is employed in the modification of proteins and peptides, particularly in the formation of protein conjugates.
Medicine: It is used in drug delivery systems to attach therapeutic agents to targeting molecules.
Industry: It is used in the production of biosensors and diagnostic assays.
作用機序
The compound exerts its effects through the formation of stable bonds with sulfhydryl and carbonyl groups. The pyridyldithiol group reacts with free sulfhydryls to form disulfide bonds, while the hydrazide group reacts with carbonyl compounds to form hydrazone bonds. These reactions are facilitated by the specific reactivity of the functional groups present in the compound .
類似化合物との比較
Similar Compounds
- 3-(2-Pyridyldithio)propionic acid
- 3-(2-Pyridyldithio)propionyl hydrazide
- 3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester
Uniqueness
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is unique due to its dual reactivity towards both sulfhydryl and carbonyl groups. This makes it a versatile tool in various biochemical applications, allowing for the formation of stable bonds with a wide range of biomolecules .
特性
IUPAC Name |
hydrazine;3-(pyridin-2-yldisulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2.H4N2/c10-8(11)4-6-12-13-7-3-1-2-5-9-7;1-2/h1-3,5H,4,6H2,(H,10,11);1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINDYJWLCWZYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)O.NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7881491.png)


![sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate](/img/structure/B7881516.png)


![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrazine;hydrochloride](/img/structure/B7881548.png)
![sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate](/img/structure/B7881555.png)


![6H-Oxireno[e][2]benzoxacyclotetradecin-6,12(7H)-dione, 8-chloro-1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,2Z,4E,14R,15aR)-](/img/structure/B7881572.png)
